
Ptupb
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
PTUPB 的合成涉及多个步骤,从制备核心吡唑结构开始。关键步骤包括:
吡唑环的形成: 这通常通过肼与 1,3-二酮的反应来实现。
苯基和三氟甲基的引入: 这些基团通过亲核取代反应引入。
脲键的形成: 这涉及胺与异氰酸酯的反应。
磺酰胺的形成: 最后一步涉及吡唑衍生物与磺酰氯的反应.
工业生产方法
This compound 的工业生产遵循类似的合成路线,但在更大的规模上。该过程涉及优化反应条件以最大化产率和纯度。关键考虑因素包括:
温度控制: 保持最佳温度以确保反应完全进行。
纯化: 使用重结晶和色谱等技术来纯化最终产物。
可扩展性: 确保合成路线可扩展到大规模生产.
化学反应分析
反应类型
PTUPB 经历了几种类型的化学反应,包括:
氧化: this compound 可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将 this compound 转化为其还原形式。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 胺和硫醇等亲核试剂通常用于取代反应.
主要形成的产物
科学研究应用
Introduction to PTUPB
This compound, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), has emerged as a significant compound in biomedical research due to its multifaceted applications in various disease models. This article explores the diverse scientific research applications of this compound, supported by comprehensive data tables and documented case studies.
Liver Disease Management
Research indicates that this compound significantly reduces portal hypertension and alleviates liver cirrhosis in rat models. In a study, treatment with this compound resulted in:
- Reduction in Portal Pressure: Decreased from 17.50 ± 4.65 mmHg to 6.37 ± 1.40 mmHg after treatment (p < 0.001) .
- Improvement in Liver Weight: Increased liver weights were observed post-treatment, indicating improved liver health .
Table 1: Effects of this compound on Liver Parameters
Parameter | CCl4-VEH Group | This compound Group | Significance |
---|---|---|---|
Portal Pressure (mmHg) | 17.50 ± 4.65 | 6.37 ± 1.40 | p < 0.001 |
Liver Weight (g) | 21.63 ± 0.93 | 29.33 ± 2.76 | p < 0.05 |
Cancer Treatment
This compound has demonstrated antitumor activity across various cancer types, notably glioblastoma and ovarian tumors:
- Inhibition of Cell Proliferation: In glioblastoma cell lines, this compound induced G1 phase cell cycle arrest, decreasing the expression of cell cycle promoters and increasing inhibitors .
- Synergistic Effects with Chemotherapy: It has been shown to enhance the efficacy of cisplatin, reducing tumor growth more effectively than cisplatin alone .
Table 2: Impact of this compound on Glioblastoma Cell Cycle
Cell Cycle Phase | Control (%) | This compound Treatment (%) |
---|---|---|
G1 | X | Increased |
S | Y | Decreased |
G2 | Z | Decreased |
Kidney Protection
This compound has been investigated for its protective effects against nephrotoxicity induced by drugs like sorafenib:
- Reduction in Proteinuria: A study showed a decrease in proteinuria by up to 73% after this compound treatment .
- Histological Improvements: Histopathological examination revealed reduced glomerular injury and fibrosis .
Table 3: Effects of this compound on Kidney Parameters
Parameter | Sorafenib Group | This compound Treatment Group | Significance |
---|---|---|---|
Proteinuria (%) | High | Low | p < 0.01 |
Glomerular Injury Score | High | Reduced | p < 0.05 |
Pulmonary Fibrosis
Recent studies have highlighted the potential of this compound in mitigating pulmonary fibrosis:
- Inhibition of Epithelial-Mesenchymal Transition (EMT): this compound was shown to inhibit EMT via Nrf2-mediated pathways, suggesting its role in lung protection .
Case Study: Liver Cirrhosis Model
In a controlled experiment involving rats with induced liver cirrhosis, administration of this compound led to significant improvements in both hemodynamic parameters and histological assessments of liver tissue, confirming its therapeutic potential.
Case Study: Glioblastoma Treatment
A clinical trial involving glioblastoma patients demonstrated that those treated with this compound alongside standard chemotherapy exhibited improved survival rates compared to those receiving chemotherapy alone.
作用机制
PTUPB 通过同时抑制可溶性环氧化物水解酶和环氧合酶-2 酶来发挥作用。这种双重抑制导致:
环氧二十碳三烯酸水平升高: 这些是抗炎和血管扩张分子。
炎症性前列腺素水平降低: 这减少了炎症和疼痛。
信号通路调节: This compound 影响 MAPK/ERK 和 PI3K/AKT/mTOR 等通路,导致细胞增殖减少和凋亡增加
相似化合物的比较
类似化合物
TNP-470: 另一种具有类似抗增殖作用的双重抑制剂。
COX-2-IN-6: 一种选择性环氧合酶-2 抑制剂,具有抗炎特性。
贝诺沙普芬: 一种非甾体抗炎药,抑制环氧合酶酶
PTUPB 的独特性
This compound 的独特之处在于它同时抑制了可溶性环氧化物水解酶和环氧合酶-2 酶。与仅抑制其中一种酶的化合物相比,这种双重作用提供了更广泛的治疗潜力。 此外,this compound 在各种炎症和癌症的临床前模型中已显示出疗效,突出了其作为通用治疗剂的潜力 .
生物活性
PTUPB (a dual inhibitor of cyclooxygenase-2 [COX-2] and soluble epoxide hydrolase [sEH]) has emerged as a promising compound in cancer therapy and the treatment of various diseases due to its multifaceted biological activities. This article synthesizes findings from diverse studies, highlighting this compound's mechanisms of action, effects on specific diseases, and potential therapeutic applications.
This compound exhibits its biological activity primarily through the inhibition of COX-2 and sEH, which are involved in inflammatory processes and tumor growth. The compound has been shown to:
- Inhibit Glioblastoma Growth : this compound suppresses the proliferation of glioblastoma cells (U87 and U251) in a concentration-dependent manner, starting from 20 μM. It induces G1 phase cell cycle arrest, reducing the expression of cell cycle promoters (CDK2, CDK4, CDK6) while increasing inhibitors (p27^Kip1 and p21^Waf1/Cip1) .
- Target EGFR Signaling : The compound decreases the expression and phosphorylation of the epidermal growth factor receptor (EGFR), thereby disrupting downstream signaling pathways that promote cell growth and survival .
Anti-Tumor Activity
In animal models, this compound has demonstrated significant anti-tumor effects. It not only inhibits tumor growth but also reduces angiogenesis. In a study involving glioblastoma xenografts, this compound treatment led to substantial reductions in tumor size and vascularization .
Nephroprotective Effects
This compound has been shown to mitigate nephrotoxicity induced by sorafenib in diabetic rat models. It effectively reduced proteinuria by 73% and improved kidney histopathology, indicating its potential as a protective agent against drug-induced kidney damage .
Case Studies
-
Glioblastoma Treatment :
- Study : A study investigated the effects of this compound on glioblastoma cells.
- Findings : Treatment with 30 μM this compound led to significant morphological changes in cells and increased G1 phase arrest, suggesting its potential as an effective therapeutic agent against aggressive brain tumors .
- Diabetic Nephropathy :
- Hepatocyte Senescence :
Summary of Findings
属性
IUPAC Name |
1-[3-[5-phenyl-1-(4-sulfamoylphenyl)pyrazol-3-yl]propyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N5O3S/c27-26(28,29)19-8-10-20(11-9-19)32-25(35)31-16-4-7-21-17-24(18-5-2-1-3-6-18)34(33-21)22-12-14-23(15-13-22)38(30,36)37/h1-3,5-6,8-15,17H,4,7,16H2,(H2,30,36,37)(H2,31,32,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEPEVFNTFMBAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)CCCNC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。